molecular formula C4H4N2O4S B14242520 5-Sulfino-1H-imidazole-4-carboxylic acid CAS No. 251948-57-9

5-Sulfino-1H-imidazole-4-carboxylic acid

Cat. No.: B14242520
CAS No.: 251948-57-9
M. Wt: 176.15 g/mol
InChI Key: NANWVWDDAGXACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Sulfino-1H-imidazole-4-carboxylic acid: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. The presence of both sulfino and carboxylic acid groups in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfino-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of imidazole synthesis can be applied. These methods often involve multi-component reactions and the use of catalysts like erbium triflate to achieve high yields and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

5-Sulfino-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfino group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: Both the sulfino and carboxylic acid groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted imidazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Sulfino-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Sulfino-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets. The sulfino group can form strong hydrogen bonds, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-4-carboxylic acid: Lacks the sulfino group, making it less versatile in certain reactions.

    5-Sulfino-1H-imidazole: Lacks the carboxylic acid group, limiting its applications in biological systems.

Uniqueness

The presence of both sulfino and carboxylic acid groups in 5-Sulfino-1H-imidazole-4-carboxylic acid makes it unique. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds .

Properties

CAS No.

251948-57-9

Molecular Formula

C4H4N2O4S

Molecular Weight

176.15 g/mol

IUPAC Name

5-sulfino-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C4H4N2O4S/c7-4(8)2-3(11(9)10)6-1-5-2/h1H,(H,5,6)(H,7,8)(H,9,10)

InChI Key

NANWVWDDAGXACK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)S(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.